molecular formula C15H19N5O3 B2778585 ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate CAS No. 2034476-22-5

ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate

Cat. No.: B2778585
CAS No.: 2034476-22-5
M. Wt: 317.349
InChI Key: PICFIIYGTSWPRH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate is a complex organic compound that features a pyrazine and imidazole moiety

Mechanism of Action

Target of Action

Similar compounds with a pyrazine core have been used in the design and synthesis of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra , which is the causative agent of tuberculosis.

Mode of Action

It can be inferred from related compounds that it may interact with the mycobacterium tuberculosis h37ra to exert its effects . The specific interactions and resulting changes would need further investigation.

Biochemical Pathways

Given its potential anti-tubercular activity , it may be involved in pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate typically involves multi-step organic reactions. One common approach is the condensation of pyrazine derivatives with imidazole intermediates, followed by esterification and amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly for targeting specific receptors or enzymes.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure and exhibit comparable biological activities.

    Pyrazine derivatives: These compounds have a pyrazine moiety and are known for their diverse pharmacological properties.

Uniqueness

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate is unique due to its combined pyrazine and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Biological Activity

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate is a complex organic compound with significant potential in biological applications. This article provides an in-depth analysis of its biological activity, including structure, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5O3C_{15}H_{19}N_{5}O_{3}, with a molecular weight of 319.34 g/mol. The compound features both pyrazine and imidazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H19N5O3
Molecular Weight319.34 g/mol
IUPAC NameEthyl 4-oxo-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylamino]butanoate
CAS Number2034476-22-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation of Pyrazine Derivatives : This step forms the pyrazine-imidazole linkage.
  • Esterification : The formation of the ethyl ester group.
  • Amination Reactions : Introducing the amino group at the appropriate position.

Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity during synthesis.

Antimicrobial Properties

Research indicates that compounds containing pyrazine and imidazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have suggested that imidazole derivatives possess anticancer properties due to their ability to interact with specific cellular pathways. Ethyl 4-oxo derivatives have been investigated for their potential to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes relevant in disease pathways. For instance, it has shown potential as a selective inhibitor of protein kinases, which play crucial roles in cellular signaling and cancer progression .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, ethyl 4-oxo derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.

Investigation of Anticancer Mechanisms

A separate investigation focused on the effects of ethyl 4-oxo on human breast cancer cell lines (MCF7). The study revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), alongside increased levels of pro-apoptotic proteins .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-2-23-14(22)4-3-13(21)18-7-9-20-10-8-19-15(20)12-11-16-5-6-17-12/h5-6,8,10-11H,2-4,7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICFIIYGTSWPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=CN=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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